molecular formula C24H22O7 B14977720 2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B14977720
M. Wt: 422.4 g/mol
InChI Key: XQZRDASZDAALCX-UHFFFAOYSA-N
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Description

2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex heterocyclic compound with molecular formula C₂₄H₂₂O₇ and molecular weight of 422.4 g/mol . This structurally sophisticated molecule features a unique hybrid architecture combining benzodioxin and pyranochromene dione moieties, making it valuable for multiple research domains. The compound's specific molecular structure can be represented by the SMILES notation COc1cc(C2CC(=O)c3c(C)cc4oc(=O)c(C)c(C)c4c3O2)cc2c1OCCO2 . In pharmaceutical research, this compound serves as an advanced chemical intermediate for investigating structure-activity relationships in medicinal chemistry, particularly in the development of novel therapeutic agents targeting various disease pathways. The presence of multiple oxygen heterocycles including benzodioxin and pyran rings suggests potential for interesting biological interactions, possibly through hydrogen bonding and π-stacking with biological macromolecules. In chemical biology, researchers utilize this compound to study complex heterocyclic systems and their molecular recognition properties. The methoxy and dione functional groups provide sites for further chemical modification, enabling structure-activity relationship studies and chemical probe development. Materials science researchers investigate this compound for its photophysical properties potentially applicable in organic electronic materials or as a building block for sophisticated molecular architectures. The extended conjugated system inherent in its structure may confer interesting electronic characteristics worthy of investigation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the material safety data sheet prior to use and implement appropriate safety precautions when handling this chemical compound. For complete technical specifications, structural validation data, and recommended storage conditions, please contact our scientific support team.

Properties

Molecular Formula

C24H22O7

Molecular Weight

422.4 g/mol

IUPAC Name

2-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-5,9,10-trimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C24H22O7/c1-11-7-17-21(12(2)13(3)24(26)31-17)23-20(11)15(25)10-16(30-23)14-8-18(27-4)22-19(9-14)28-5-6-29-22/h7-9,16H,5-6,10H2,1-4H3

InChI Key

XQZRDASZDAALCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=O)CC(O3)C4=CC5=C(C(=C4)OC)OCCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin moiety, followed by its coupling with a pyranochromene precursor. The reaction conditions often include the use of polar solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Bioactivity/Properties Reference
Target Compound 5,9,10-Trimethyl; 8-methoxy-1,4-benzodioxin C₂₄H₂₂O₇ Undocumented in provided sources
10-Ethyl-2-(8-methoxy-1,4-benzodioxin-6-yl)-5-methyl-pyrano[2,3-f]chromene-4,8-dione 10-Ethyl; 5-methyl; 8-methoxy-1,4-benzodioxin C₂₄H₂₂O₇ Similar mass; ethyl vs. methyl substituent
2-(2-Methoxyphenyl)-5,10-dimethyl-pyrano[2,3-f]chromene-4,8-dione (Compound 16) 2-Methoxyphenyl; 5,10-dimethyl C₂₁H₁₈O₅ Anticancer activity (Nikitina et al., 2015)
3-Phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-pyrano[2,3-f]chromene-4,8-dione 3-Phenyl; 10-(2,3,4-trimethoxyphenyl) C₂₉H₂₄O₇ Efficient synthesis via multicomponent reaction
8-Methyl-4-phenyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione (Compound 6) 8-Methyl; 4-phenyl C₁₉H₁₄O₄ Fluorescence properties

Key Observations:

Substituent Position and Bioactivity: Methoxy groups at the 8-position (target compound) vs. Ethyl substitution at the 10-position ( compound) increases hydrophobicity compared to the target’s methyl group, which may influence pharmacokinetics .

However, analogues like the 3-phenyl-10-(trimethoxyphenyl) derivative are synthesized via telescoped multicomponent reactions, offering high atom economy and scalability .

Biological Relevance: The 1,4-benzodioxin subunit in the target compound is structurally analogous to anti-inflammatory agents (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, comparable to Ibuprofen) .

Physicochemical and Spectral Comparisons

Table 2: Spectral and Analytical Data

Compound IR Peaks (cm⁻¹) NMR Features (¹H/¹³C) Mass Spectrometry
Target Compound Not reported Undefined stereocenters; methoxy signal ~δ 3.8–4.0 ppm [M+H]⁺: 423.1437 (calc.)
3-Phenyl-10-(trimethoxyphenyl) Analogue C=O stretch ~1700; aromatic C-H ¹H: δ 7.2–7.6 (aromatic), δ 3.8 (OCH₃); ¹³C: C=O ~190 ppm ESI-HRMS confirmed structure
8-Methyl-4-phenyl Derivative (Compound 6) C=O ~1680; C-O-C ~1250 ¹H: δ 2.4 (CH₃), δ 6.8–7.5 (aromatic) Not reported

Key Insights:

  • The target compound’s methoxy group would produce distinct NMR signals (δ ~3.8–4.0 ppm) and IR stretches (~1250 cm⁻¹ for C-O), aligning with trends in analogues .
  • Absence of stereochemical data for the target compound contrasts with structurally resolved analogues (e.g., compound), highlighting a gap in characterization .

Biological Activity

The compound 2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a synthetic derivative belonging to the class of pyranocoumarins. This article explores its biological activity based on available research findings and case studies.

PropertyValue
Molecular FormulaC18H18O5
Molecular Weight314.34 g/mol
CAS NumberNot specified
SMILESCC(C)C1=C(C(=O)OC2=C1OC(=C2C)C)C(=O)C(C)(C)OCCOCCOC1=C(C=CC=C1)C(=O)OC2=C(C=CC=C2)C(=O)C(C)(C)OCCOCCOC1=C(C=CC=C1)C(=O)OC2=C(C=CC=C2)

The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways. Research indicates that it may exhibit antioxidant , anti-inflammatory , and antitumor properties. The presence of methoxy and dioxin groups enhances its reactivity and potential biological interactions.

Biological Activity

  • Antioxidant Activity :
    • The compound has shown significant antioxidant properties in vitro, suggesting its potential to scavenge free radicals and reduce oxidative stress in cells.
  • Antitumor Activity :
    • In studies involving human cancer cell lines, derivatives similar to this compound have demonstrated cytotoxic effects. For instance, a related compound was noted for its ability to inhibit tumor growth comparable to established chemotherapeutics like cisplatin .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially reducing markers of inflammation in vitro.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various coumarin derivatives against multiple human cancer cell lines. The results indicated that compounds with structural similarities to our target compound exhibited notable cytotoxicity, particularly against breast and lung cancer cell lines.

Study 2: Antioxidant Evaluation

Another investigation focused on the antioxidant capacity of similar benzodioxin derivatives. The findings revealed that these compounds could significantly reduce oxidative damage in cultured neuronal cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving intermediates like spirocyclic diones and substituted amines. Key steps include cyclization under acidic or basic conditions to form the pyrano-chromene core. Structural confirmation relies on:

  • IR Spectroscopy : Identifies carbonyl groups (C=O) at ~1700 cm⁻¹ and methoxy C-O stretches .
  • ¹H/¹³C NMR : Resolves methyl groups (δ 1.2–1.5 ppm for CH₃), aromatic protons (δ 6.5–7.5 ppm), and oxygenated carbons (δ 60–100 ppm) .
  • HRMS : Validates molecular weight with <5 ppm error .

Q. How should researchers design experiments to optimize synthesis yield under varying conditions?

  • Methodological Answer : Use a factorial design of experiments (DoE) to test variables:

  • Solvent Polarity : Polar aprotic solvents (DMF, THF) enhance cyclization kinetics .
  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side products. Monitor via TLC/HPLC .
  • Catalyst Loading : Acid catalysts (e.g., p-toluenesulfonic acid) at 5–20 mol% optimize cyclization .

Q. What are the best practices for characterizing purity and stability of this compound?

  • Methodological Answer :

  • Elemental Analysis : Confirm purity (>95%) by matching calculated vs. observed C/H/N ratios .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen (e.g., decomposition onset >200°C) .
  • HPLC-PDA : Monitor degradation under UV light or humidity using reverse-phase columns (C18) .

Advanced Research Questions

Q. How can mechanistic insights be gained for the key cyclization step in its synthesis?

  • Methodological Answer :

  • Isolation of Intermediates : Quench reactions at timed intervals to trap intermediates (e.g., spirocyclic precursors) .
  • Kinetic Studies : Use pseudo-first-order conditions to determine rate constants for cyclization at varying pH .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies for ring closure .

Q. How to resolve contradictions in spectral data during structural elucidation (e.g., unexpected NMR shifts)?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous signals by correlating proton-proton couplings (COSY) and long-range C-H connectivities (HMBC) .
  • X-ray Crystallography : Resolve stereochemical ambiguities if single crystals are obtainable (e.g., slow evaporation from ethanol) .
  • Comparative Analysis : Cross-reference with spectral databases (SDBS) for analogous pyrano-chromene derivatives .

Q. What strategies are effective for studying the environmental fate of this compound in laboratory settings?

  • Methodological Answer :

  • Photodegradation Studies : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze degradation products via LC-MS .
  • Hydrolysis Kinetics : Test stability at pH 3–9; quantify half-life using first-order kinetics .
  • Biotic Transformation : Incubate with soil microbiota and identify metabolites via GC-MS .

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